Dibutyl(diethoxy)silane
Description
Dibutyl(diethoxy)silane is an organosilicon compound characterized by two ethoxy groups (–OCH₂CH₃) and two butyl groups (–C₄H₉) bonded to a central silicon atom. Its molecular formula is C₁₂H₂₈O₂Si, with a molecular weight of 256.44 g/mol. This compound is primarily used in materials science for surface modification, polymer crosslinking, and as a precursor in sol-gel processes due to its hydrolytic stability and hydrophobic properties .
Properties
IUPAC Name |
dibutyl(diethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-5-9-11-15(13-7-3,14-8-4)12-10-6-2/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPFXVBYDAVXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558944 | |
| Record name | Dibutyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-98-0 | |
| Record name | Dibutyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(diethoxy)silane can be synthesized through the reaction of dibutyldichlorosilane with ethanol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with ethoxy groups. The reaction conditions include maintaining a temperature of around 50°C and stirring the reaction mixture for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dibutyldichlorosilane is reacted with ethanol under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(diethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.
Substitution: this compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups under appropriate conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different functional groups depending on the nucleophile used.
Scientific Research Applications
Dibutyl(diethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Employed in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability
Mechanism of Action
The mechanism of action of dibutyl(diethoxy)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable and durable interface between organic and inorganic materials .
Comparison with Similar Compounds
Diethoxydimethylsilane (CAS 78-62-6)
- Molecular Formula : C₆H₁₆O₂Si
- Molecular Weight : 148.28 g/mol
- Structure : Two ethoxy groups and two methyl groups (–CH₃) attached to silicon.
- Properties : Lower hydrophobicity compared to dibutyl(diethoxy)silane due to smaller methyl substituents. Boiling point: 114°C .
- Applications : Used in coatings and adhesives where moderate hydrophobicity and faster hydrolysis (due to smaller alkyl groups) are advantageous .
Diethoxydiphenylsilane (CAS 2553-19-7)
- Molecular Formula : C₁₆H₂₀O₂Si
- Molecular Weight : 272.42 g/mol
- Structure : Two ethoxy groups and two phenyl groups (–C₆H₅) bonded to silicon.
- Properties: Enhanced thermal stability and rigidity due to aromatic phenyl groups. Higher hydrophobicity than this compound but lower solubility in non-polar solvents .
- Applications : Utilized in high-temperature resins and as a coupling agent in composites .
Dibutyl(dimethoxy)silane (CAS 18132-63-3)
- Molecular Formula : C₁₀H₂₄O₂Si
- Molecular Weight : 216.38 g/mol
- Structure : Two methoxy groups (–OCH₃) and two butyl groups attached to silicon.
- Properties : Faster hydrolysis than this compound due to smaller methoxy groups. Lower boiling point (~200°C ) compared to ethoxy analogs .
- Applications : Intermediate in silicone synthesis and waterproofing agents .
Functional Comparison
Hydrolytic Reactivity and Mineralization
- This compound: Hydrolyzes slowly due to bulky butyl groups, forming stable silanol intermediates.
- Diethoxydimethylsilane : Faster hydrolysis than dibutyl analogs but lacks HA mineralization capability, similar to this compound .
- TEOS (Si(OCH₂CH₃)₄) : Four ethoxy groups enable rapid hydrolysis and HA formation in SBF, making it superior for biomedical applications .
Thermal and Physical Properties
| Compound | Boiling Point (°C) | LogP (Octanol-Water) | Hydrophobicity |
|---|---|---|---|
| This compound | ~230 (estimated) | 4.5–5.0 | High |
| Diethoxydimethylsilane | 114 | 2.0–2.5 | Moderate |
| Diethoxydiphenylsilane | >250 | 5.5–6.0 | Very High |
| Dibutyl(dimethoxy)silane | ~200 | 3.0–3.5 | Moderate |
Research Findings
- Substituent Effects : Bulky alkyl groups (e.g., butyl) reduce hydrolysis rates but increase hydrophobicity, while aromatic groups (e.g., phenyl) enhance thermal stability .
- Ethoxy vs. Methoxy : Ethoxy groups provide better hydrolytic stability but slower reactivity compared to methoxy .
- Mineralization : Only silanes with ≥3 hydrolyzable groups (e.g., TEOS) form HA in SBF, limiting the use of this compound in biomaterials .
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